The synthesis of AM095 involves several organic chemistry techniques aimed at creating a compound that effectively inhibits the LPA1 receptor. While specific synthetic routes are not detailed in the available literature, it typically involves multi-step reactions starting from readily available precursors. The synthesis may include:
The synthesis process is crucial for ensuring that the compound maintains its biological activity while being suitable for further pharmacological studies .
AM095's molecular structure is characterized by its ability to interact selectively with the LPA1 receptor. The chemical structure features specific functional groups that allow for binding to the receptor, thereby inhibiting its activity.
Data regarding its molecular weight and specific structural features can be obtained through detailed spectral analysis .
AM095 engages in various chemical reactions primarily related to its interaction with biological systems. Key reactions include:
The mechanism of action of AM095 involves:
AM095 exhibits several relevant physical and chemical properties:
AM095 has significant scientific applications across various fields:
AM095 (free acid; chemical name: sodium 2-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]acetate) features a stereospecific (R)-1-phenylethoxy moiety critical for its selective binding to LPA1. The compound's sodium carboxylate group mimics the phosphate head group of endogenous lysophosphatidic acid (LPA), enabling competitive displacement at the orthosteric binding pocket. The biphenyl-isoxazole core facilitates hydrophobic interactions with transmembrane domains 3 and 5 of LPA1, while the 3-methylisoxazole substituent sterically hinders receptor activation. This molecular architecture confers high-affinity binding, as evidenced by crystallographic simulations showing stabilization of the inactive receptor conformation [1] [10].
AM095 potently inhibits LPA-mediated calcium mobilization in Chinese Hamster Ovary (CHO) cells stably transfected with human or mouse LPA1 receptors:
Table 1: AM095 Inhibition of Calcium Flux
Receptor Type | IC₅₀ (μM) | Experimental System |
---|---|---|
Human LPA1 | 0.025 | LPA1-CHO cells, FLIPR assay |
Mouse LPA1 | 0.023 | LPA1-CHO cells, FLIPR assay |
At 500 nM, AM095 completely abrogates LPA-induced intracellular calcium ([Ca²⁺]i) responses in human cancer cell lines (e.g., MDA-MB-231), confirming functional antagonism in disease-relevant models. This inhibition occurs within 5 minutes of pretreatment, demonstrating rapid receptor engagement [1] [4] [6].
In GTPγS binding assays measuring G-protein activation, AM095 competitively displaces LPA with the following kinetics:
The linear Schild regression slopes indicate pure competitive antagonism, with AM095 shifting LPA concentration-response curves rightward without suppressing maximal responses. This confirms AM095’s mechanism as a surmountable antagonist at LPA1 receptors [3] [6].
AM095 exhibits consistent potency across species homologs, critical for translational research:
Table 2: Species Selectivity and Receptor Profiling
Parameter | Human | Mouse |
---|---|---|
Calcium Flux IC₅₀ (μM) | 0.025 | 0.023 |
GTPγS Binding IC₅₀ (μM) | 0.98 | 0.73 |
Molecular Weight | 456.49 g/mol | 456.49 g/mol |
Chemical Formula | C₂₇H₂₄N₂O₅ | C₂₇H₂₄N₂O₅ |
This cross-species activity validates rodent models for evaluating AM095’s therapeutic effects in fibrosis and inflammation studies [3] [6] [10].
AM095 demonstrates >200-fold selectivity for LPA1 over other LPA receptor subtypes:
The selectivity profile stems from steric incompatibility with LPA3’s narrower ligand-binding cleft and divergent residue interactions in LPA4–LPA6. This specificity underpins AM095’s utility in dissecting LPA1-specific pathologies without confounding off-target effects [4] [6].
Chemical Identity of AM095 (Free Acid)
Property | Value | |
---|---|---|
IUPAC Name | 2-{4-[4-(3-methyl-4-{[(1R)-1-phenylethoxy]carbonylamino}isoxazol-5-yl)phenyl]phenyl}acetic acid | |
CAS Number | 1228690-36-5 | |
Molecular Formula | C₂₇H₂₄N₂O₅ | |
Molecular Weight | 456.49 g/mol | |
SMILES | O=C(O)CC1=CC=C(C2=CC=C(C3=C(NC(OC@@HC)=O)C(C)=NO3)C=C2)C=C1 | |
Storage Conditions | -20°C (powder), -80°C (solution) | |
Solubility | 67.3 mg/mL in DMSO | [10] |
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: